molecular formula C8H13N3 B13122230 2-(Hydrazinylmethyl)-3,5-dimethylpyridine

2-(Hydrazinylmethyl)-3,5-dimethylpyridine

Cat. No.: B13122230
M. Wt: 151.21 g/mol
InChI Key: GYVTWKDZWMTODY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hydrazinylmethyl)-3,5-dimethylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with hydrazinylmethyl and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydrazinylmethyl)-3,5-dimethylpyridine typically involves the reaction of 3,5-dimethylpyridine with hydrazine derivatives. One common method is the nucleophilic substitution reaction where 3,5-dimethylpyridine is treated with hydrazine hydrate under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(Hydrazinylmethyl)-3,5-dimethylpyridine can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other nitrogen-containing functional groups.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted pyridine derivatives.

Scientific Research Applications

2-(Hydrazinylmethyl)-3,5-dimethylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as catalysts or ligands for metal complexes.

Mechanism of Action

The mechanism of action of 2-(Hydrazinylmethyl)-3,5-dimethylpyridine involves its interaction with various molecular targets. The hydrazinyl group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. The pathways involved may include inhibition of enzymes or interaction with DNA, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hydrazinylmethyl)pyridine
  • 3,5-Dimethylpyridine
  • 2-(Aminomethyl)-3,5-dimethylpyridine

Uniqueness

2-(Hydrazinylmethyl)-3,5-dimethylpyridine is unique due to the presence of both hydrazinyl and methyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

(3,5-dimethylpyridin-2-yl)methylhydrazine

InChI

InChI=1S/C8H13N3/c1-6-3-7(2)8(5-11-9)10-4-6/h3-4,11H,5,9H2,1-2H3

InChI Key

GYVTWKDZWMTODY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)CNN)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.